Confertiflorin, deacetyl-
Description
Deacetyl-confertiflorin is a sesquiterpene lactone derived from the parent compound confertiflorin (C₁₇H₂₂O₅), isolated from Ambrosia species such as A. confertiflora and A. tenuifolia. The deacetylation process removes an acetyl group (-OAc) from the lactone backbone, yielding desacetylconfertiflorin (C₁₅H₂₀O₄) and its isomer allodesacetylconfertiflorin (C₁₅H₂₀O₄) . These compounds exhibit significant bioactivities, including molluscicidal, trypanocidal, and antiproliferative properties. Their molecular structures were confirmed via X-ray crystallography, revealing distinct stereochemical configurations in the lactone ring and substituent positions .
Properties
CAS No. |
17066-68-1 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-7-6-10(16)12-8(2)14(18)19-13(12)15(3)9(7)4-5-11(15)17/h7,9-10,12-13,16H,2,4-6H2,1,3H3 |
InChI Key |
XLRYOOUAAMONBB-UHFFFAOYSA-N |
SMILES |
CC1CC(C2C(C3(C1CCC3=O)C)OC(=O)C2=C)O |
Canonical SMILES |
CC1CC(C2C(C3(C1CCC3=O)C)OC(=O)C2=C)O |
Other CAS No. |
17066-68-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Confertiflorin, deacetyl- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under acidic or basic conditions, followed by oxidation and functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Confertiflorin, deacetyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Confertiflorin, deacetyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Confertiflorin, deacetyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features
Table 1: Structural Comparison of Deacetyl-Confertiflorin and Analogues
Key Observations :
Bioactivity and Mechanism
Table 2: Bioactivity Comparison
Notable Findings:
Q & A
Q. How can researchers ensure compliance with journal guidelines when publishing deacetyl-confertiflorin studies?
- Methodological Answer : Follow Materials and Methods formatting rules (e.g., limit main text to 5 key compounds; defer additional data to supplements). Avoid duplicating figures/tables in text. Use journal-specific templates for references and graphical abstracts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
